2-Bromoisonicotinoyl chloride

説明

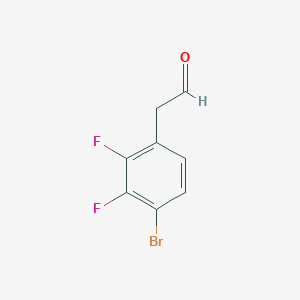

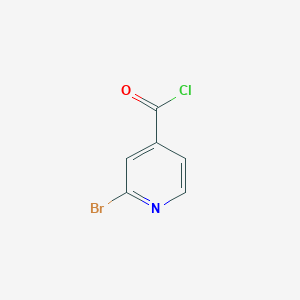

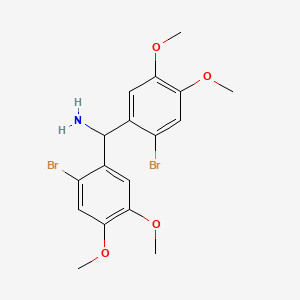

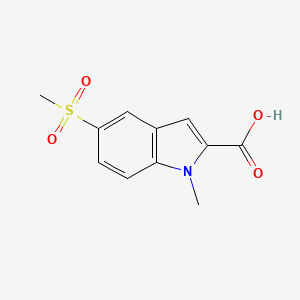

2-Bromoisonicotinoyl chloride is a chemical compound with the molecular formula C6H3BrClNO . It has an average mass of 220.451 Da and a monoisotopic mass of 218.908646 Da . It is also known by other names such as 2-Bromopyridine-4-carbonyl chloride and 4-Pyridinecarbonyl chloride, 2-bromo- .

Molecular Structure Analysis

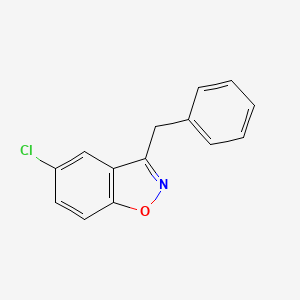

The molecular structure of this compound consists of 6 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 1 oxygen atom . The structure is characterized by a bromine atom and a carbonyl chloride group attached to a pyridine ring .Physical and Chemical Properties Analysis

This compound has a density of 1.8±0.1 g/cm³ . It has a boiling point of 285.1±25.0 °C at 760 mmHg . The compound has a molar refractivity of 42.3±0.3 cm³ . It has 2 hydrogen bond acceptors and 1 freely rotating bond . The compound has a polar surface area of 30 Ų and a molar volume of 125.3±3.0 cm³ .科学的研究の応用

Oxidative Treatment and Formation of Brominated Products : Brominated compounds, including those similar to 2-Bromoisonicotinoyl chloride, are studied for their reactivity and formation of by-products during water treatment processes. The study by Luo et al. (2019) investigated the oxidation of bromophenols and the formation of bromate and brominated polymeric products during water treatment, which indicates the environmental behavior and potential risks associated with brominated compounds in aquatic environments (Luo et al., 2019).

Halogen Exchange Reactions : Research on the synthesis of brominated compounds, such as the work by Fangfang (2008) on the synthesis of tert-butyl 2-bromoacetate from 2-bromoacetyl chloride, showcases the role of brominated intermediates in organic synthesis. Such studies demonstrate the utility of brominated compounds in facilitating halogen exchange reactions and the synthesis of various functionalized organic molecules (Fangfang, 2008).

Involvement in Advanced Oxidation Processes : The effects of chloride ion on the degradation of organic dyes by sulfate radical-based advanced oxidation processes, as studied by Yuan et al. (2011), can provide insights into how brominated compounds like this compound might interact in similar chemical environments. This research can help understand the potential environmental impacts and treatment challenges of brominated organic compounds in water treatment scenarios (Yuan et al., 2011).

特性

IUPAC Name |

2-bromopyridine-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNYBTVJFNWDCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[4-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B3164010.png)

![1-[4-(3-Trifluoromethoxy-phenoxy)-phenyl]-ethanone](/img/structure/B3164031.png)